N-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Description
N-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 3-methoxyphenyl group attached to the oxadiazole ring
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H12ClN3O2/c1-20-13-4-2-3-10(9-13)14-18-19-15(21-14)17-12-7-5-11(16)6-8-12/h2-9H,1H3,(H,17,19) |
InChI Key |
UPDDSAWRPIIVDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 3-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(3-methoxyphenyl)acrylamide
- 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Uniqueness
N-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable candidate for various applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
